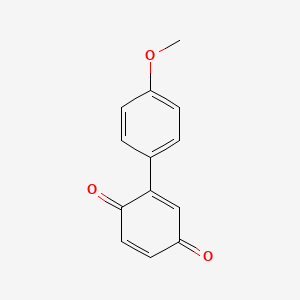

p-Anisyl-p-benzoquinone

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c1-16-11-5-2-9(3-6-11)12-8-10(14)4-7-13(12)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZUGHSRDZORTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184190 | |

| Record name | p-Anisyl-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30100-35-7 | |

| Record name | 2-(4-Methoxyphenyl)-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30100-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisyl-p-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030100357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisyl-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISYL-P-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO53B5R5JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Catalytic Oxidation: Another method involves the catalytic oxidation of anisole using hydrogen peroxide (H2O2) over a copper-modified titanium silicalite-1 (Cu/TS-1) catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: p-Anisyl-p-benzoquinone can undergo further oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products:

Oxidation Products: Various oxidized quinone derivatives.

Reduction Products: Hydroquinone derivatives.

Substitution Products: Halogenated or nitrated anisyl-benzoquinones.

Scientific Research Applications

Polymer Chemistry

Conducting Polymers

One significant application of p-anisyl-p-benzoquinone is in the synthesis of conducting polymers, specifically polyaniline (PANI). Research indicates that the addition of p-benzoquinone during the oxidation of aniline enhances the structural properties of PANI. The presence of this compound affects the doping level and charge delocalization within the polymer chains, leading to improved solubility and processability. This is attributed to the formation of structural defects that facilitate better molecular distribution, which is crucial for applications in electronic devices and sensors .

Polymerization Inhibitors

p-Benzoquinone derivatives, including this compound, are utilized as polymerization inhibitors in various industrial processes. They prevent unwanted polymerization in resin formulations, particularly in polyester resins and vinyl monomers. This property is vital for maintaining the stability and performance of these materials during storage and processing .

Medicinal Chemistry

Pharmacological Significance

this compound serves as a scaffold for developing novel therapeutic agents. Quinones, including this compound, exhibit a range of biological activities such as antibacterial, antifungal, and anticancer properties. Studies have shown that derivatives of p-benzoquinone can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) plays a pivotal role in its cytotoxic effects against tumor cells .

Antioxidant Activity

Research has highlighted the antioxidant capabilities of quinones like this compound. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress-related damage. This property has implications for developing treatments for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

Environmental Applications

Bioremediation

this compound has potential applications in environmental science, particularly in bioremediation processes. Its ability to interact with various biological systems makes it suitable for studies aimed at understanding pollutant degradation mechanisms. Quinones can facilitate electron transfer processes that are essential for microbial metabolism in contaminated environments .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent for detecting specific biomolecules due to its electrophilic nature. Its reactivity allows it to form stable complexes with various nucleophiles, which can be exploited in analytical assays to quantify target compounds .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Polymer Chemistry | Synthesis of conducting polymers (PANI) | Improved solubility and processability |

| Polymerization inhibitors | Prevents unwanted polymerization | |

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Antioxidant properties | Protects against oxidative stress | |

| Environmental Science | Bioremediation | Facilitates pollutant degradation |

| Analytical chemistry | Detects specific biomolecules |

Case Studies

- Conducting Polymers : A study demonstrated that incorporating p-benzoylquinone into PANI synthesis led to enhanced conductivity and structural integrity compared to PANI synthesized without it .

- Anticancer Activity : Research on this compound derivatives revealed significant cytotoxic effects on human cancer cell lines, with mechanisms involving ROS generation and apoptosis induction being elucidated .

- Environmental Impact : Investigations into the use of quinones for bioremediation showed promising results where microbial strains effectively utilized this compound for degrading environmental pollutants .

Mechanism of Action

The mechanism of action of p-Anisyl-p-benzoquinone involves its redox properties. It can undergo redox cycling, where it alternates between oxidized and reduced states. This property allows it to participate in electron transfer reactions, making it useful in catalysis and antioxidant applications. The compound can interact with molecular targets such as enzymes and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares p-Anisyl-p-benzoquinone with structurally related benzoquinone derivatives, based on substituent effects, physicochemical properties, and biological activity:

*Estimated based on structural analogy to p-benzoquinone derivatives .

Substituent Effects on Physicochemical Properties

- Electronic Effects: The methoxy group in this compound donates electrons via resonance, which may red-shift its UV-Vis absorption compared to p-benzoquinone (λₘₐₓ ~20,315 cm⁻¹ for n-π* transitions) .

- Solubility: While p-benzoquinone exhibits low water solubility (~5 mg/L) , the methoxy group in this compound likely increases solubility in polar organic solvents due to enhanced dipole interactions.

Biological Activity

p-Anisyl-p-benzoquinone (C13H10O3), a derivative of p-benzoquinone, exhibits a range of biological activities that have garnered significant attention in scientific research. This article explores its biological activity, including its cytotoxic effects, antioxidant properties, and potential therapeutic applications. The findings are supported by diverse sources and include data tables and case studies.

This compound is characterized by its structure, which includes a methoxy group attached to the benzoquinone core. This structural modification influences its reactivity and biological interactions. The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which play a crucial role in its biological effects.

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects on various cell lines. A study evaluated the cytotoxicity of several p-benzoquinone derivatives, including this compound, using primary rat hepatocytes and PC12 cells. The results indicated that this compound induced significant ROS formation, leading to cell death, particularly in PC12 cells, which are neuronal in origin. The study highlighted that the compound's cytotoxicity was associated with glutathione (GSH) depletion and oxidative stress mechanisms .

Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | Cytotoxic Effect | Mechanism of Action |

|---|---|---|

| Primary Hepatocytes | Moderate | ROS formation, GSH depletion |

| PC12 Cells | High | ROS formation, GSH depletion |

Antioxidant Properties

In addition to its cytotoxic effects, this compound has been shown to possess antioxidant properties. A study indicated that this compound could scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This dual action—cytotoxicity coupled with antioxidant potential—suggests a complex role in biological systems where it may act as both a pro-oxidant and an antioxidant depending on the concentration and cellular context .

Therapeutic Applications

The unique properties of this compound position it as a candidate for therapeutic applications. Its ability to induce apoptosis in cancer cells while also exhibiting antioxidant activity makes it a potential agent for cancer therapy. Research has explored its efficacy against various cancer cell lines, showing promise in inhibiting tumor growth through mechanisms involving ROS generation and subsequent apoptosis .

Case Study: Antileukemic Activity

A notable case study investigated the antileukemic activity of this compound derivatives against lymphoid leukemia L1210 in BDF1 mice. The study found that modifications to the quinone structure could enhance antileukemic efficacy, correlating with increased hydrophilicity and improved pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for p-Anisyl-p-benzoquinone, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or oxidation of p-anisylhydroquinone derivatives. Optimization strategies include:

- Catalytic systems: Testing Lewis acids (e.g., FeCl₃, AlCl₃) for regioselective alkylation .

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance quinone stability during oxidation .

- Temperature control: Lower temperatures (0–25°C) minimize side reactions like dimerization .

- Yield monitoring: Use HPLC or GC-MS to track intermediate formation and final product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions (e.g., absorption bands at ~320 nm and 400–500 nm) .

- FT-IR : Detects carbonyl stretches (C=O) at ~1660–1680 cm⁻¹ and methoxy (O-CH₃) vibrations at ~2850 cm⁻¹ .

- NMR : ¹H NMR resolves aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm); ¹³C NMR confirms quinoid carbonyls (δ 180–190 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition profiles of this compound derivatives?

- Methodological Answer : Contradictions may arise from differences in assay conditions or enzyme isoforms. Strategies include:

- Standardized assays : Use recombinant enzymes (e.g., human cytochrome P450 isoforms) under controlled pH and temperature .

- Competitive inhibition studies : Compare IC₅₀ values with known inhibitors (e.g., p-benzoquinone for aldehyde oxidase) .

- Structural analysis : X-ray crystallography or molecular docking to identify binding interactions with specific residues (e.g., catalytic cysteine in glyceraldehyde-3-phosphate dehydrogenase) .

- Data Table :

| Enzyme Target | Reported IC₅₀ (μM) | Assay Conditions | Confounding Factors |

|---|---|---|---|

| Aldehyde oxidase | 15–50 | pH 7.4, 37°C | Redox cycling artifacts |

| Cytochrome P450 3A4 | 120–200 | Liver microsomes | Metabolism by other isoforms |

Q. What experimental strategies mitigate this compound decomposition during kinetic studies?

- Methodological Answer :

- Inert atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation .

- Stabilizing agents : Add antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) to buffer solutions .

- Low-temperature storage : Store aliquots at –80°C in amber vials to reduce photodegradation .

- Real-time monitoring : Use stopped-flow spectroscopy to track degradation kinetics under varying pH and light exposure .

Q. How can researchers distinguish between this compound’s direct enzyme inhibition and redox-mediated effects?

- Methodological Answer :

- Redox-inert analogs : Compare activity with non-quinone derivatives (e.g., methyl-blocked analogs) .

- Electrochemical profiling : Measure redox potentials (e.g., cyclic voltammetry) to correlate with inhibitory potency .

- Thiol titration : Quantify free thiols (e.g., Ellman’s assay) before/after incubation to assess covalent adduct formation .

Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s interaction with DNA topoisomerase II?

- Methodological Answer : Discrepancies may stem from:

- Source variability : Eukaryotic vs. prokaryotic topoisomerase II isoforms .

- Assay interference : Quinone-mediated DNA strand breaks mistaken for enzymatic activity .

- Resolution : Use plasmid relaxation assays with purified human topoisomerase IIα and include controls for redox-driven DNA damage .

Experimental Design Considerations

Q. What frameworks (e.g., PICO, FINER) are appropriate for designing studies on this compound’s biological activity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.